D-Erythrose

Description

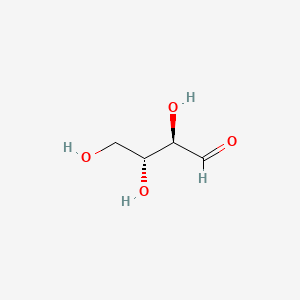

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017424, DTXSID601318240 | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-51-6, 583-50-6 | |

| Record name | (±)-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Erythrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose

This guide provides a comprehensive overview of the structural and stereochemical properties of this compound, a key monosaccharide in various biochemical pathways. It details its linear and cyclic forms, its relationship with its stereoisomers, and includes relevant physicochemical data and an experimental protocol for its synthesis.

Introduction to this compound

This compound is a naturally occurring tetrose, a four-carbon monosaccharide with the chemical formula C₄H₈O₄.[1][2] As an aldose, it possesses an aldehyde functional group at one end of its carbon chain.[3] Its stereochemistry is fundamental to the classification of many important biological molecules. This compound and its phosphorylated derivative, erythrose-4-phosphate, are significant intermediates in the pentose phosphate pathway and the Calvin cycle.[1]

Structure and Stereochemistry

The structure of this compound is defined by its four-carbon backbone and the spatial arrangement of its hydroxyl groups.

Open-Chain Structure and Fischer Projection

This compound is a chiral molecule with two stereocenters at carbons 2 and 3 (C2 and C3), both having the R configuration.[4][5] The "D" designation indicates that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] The term erythro is used to describe diastereomers where two adjacent stereocenters have similar substituents on the same side of the carbon chain in the Fischer projection.[6]

CHO | H—C—OH | H—C—OH | CH₂OH

>]; } } dot Figure 1: Fischer Projection of this compound.

Stereoisomers of Erythrose

With two chiral centers, erythrose has 2² = 4 possible stereoisomers. These are this compound, its enantiomer L-Erythrose, and a pair of diastereomers, D-Threose and L-Threose.

-

Enantiomers: this compound and L-Erythrose are non-superimposable mirror images of each other. In L-Erythrose, both chiral centers have the S configuration.[4][5][7]

-

Diastereomers: D-Threose is a stereoisomer of this compound but not its mirror image. In D-Threose, the configuration is S at C2 and R at C3. Diastereomers have different physical properties.[4][5] L-Threose is the enantiomer of D-Threose and a diastereomer of this compound.[4][5]

// Nodes for structures D_Ery [label=<

CHO | H—C—OH | H—C—OH | CH₂OH this compound

];

L_Ery [label=<

CHO | HO—C—H | HO—C—H | CH₂OH L-Erythrose

];

D_Thr [label=<

CHO | HO—C—H | H—C—OH | CH₂OH D-Threose

];

// Relationships D_Ery -> L_Ery [label="Enantiomers", style=dashed]; D_Ery -> D_Thr [label="Diastereomers", style=dashed]; L_Ery -> D_Thr [label="Diastereomers", style=dashed]; } dot Figure 2: Stereoisomers of Erythrose.

Cyclic Structure: Furanose Forms and Haworth Projections

In aqueous solution, this compound exists in equilibrium between its open-chain form and cyclic hemiacetal structures. The nucleophilic attack of the C4 hydroxyl group on the C1 aldehyde group forms a stable five-membered ring, known as a furanose ring. This cyclization creates a new stereocenter at C1 (the anomeric carbon), resulting in two possible anomers: α-D-erythrofuranose and β-D-erythrofuranose.

In the Haworth projection, the furanose ring is depicted as a flat pentagon. For a D-sugar, the β-anomer has the C1 hydroxyl group pointing up (cis to the CH₂OH group), while the α-anomer has it pointing down (trans to the CH₂OH group).

// Open-chain this compound OpenChain [label=<

CHO | H—C—OH | H—C—OH | CH₂OH this compound

];

// Equilibrium symbol Equilibrium [label="⇌", fontsize=24];

// Alpha-D-Erythrofuranose Alpha [label=<

α-D-Erythrofuranose

];

// Beta-D-Erythrofuranose Beta [label=<

β-D-Erythrofuranose

];

// Invisible nodes for layout node [style=invis]; p1; p2;

// Edges OpenChain -> Equilibrium [arrowhead=none]; Equilibrium -> p1 [dir=back]; Equilibrium -> p2;

{rank=same; p1; Alpha;} {rank=same; p2; Beta;}

p1 -> Alpha [arrowhead=none, style=invis]; p2 -> Beta [arrowhead=none, style=invis]; } dot Figure 3: Cyclization of this compound into its Furanose Anomers.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈O₄ | [1] |

| Molar Mass | 120.10 g/mol | [8] |

| Appearance | Colorless, viscous liquid or light yellow syrup | [1] |

| Solubility | Soluble in water (50 mg/ml) | |

| Specific Rotation [α]D²⁰ | +1° → -14.5° (c=11, in water) | |

| CAS Number | 583-50-6 |

Note: The change in specific rotation indicates mutarotation, the process where the α and β anomers interconvert in solution until equilibrium is reached.

Experimental Protocols

Synthesis of this compound via Ruff Degradation

The Ruff degradation is a classic method for shortening the carbon chain of an aldose by one carbon.[5] This procedure can be used to synthesize this compound from a D-pentose such as D-Arabinose.[4][7]

Overall Reaction: D-Arabinose → this compound + CO₂

General Methodology:

The procedure involves two main steps:

-

Oxidation of the Aldehyde to a Carboxylic Acid: The starting aldose (D-Arabinose) is first oxidized at the aldehyde group (C1) to form the corresponding aldonic acid (D-Arabinonic acid). This selective oxidation is typically achieved using bromine water (Br₂/H₂O).[4]

-

Oxidative Decarboxylation: The resulting aldonic acid is then subjected to oxidative decarboxylation. This is accomplished by treating the aldonic acid with hydrogen peroxide (H₂O₂) in the presence of a ferric salt catalyst, such as ferric acetate (Fe(OAc)₃) or ferric sulfate (Fe₂(SO₄)₃).[5] This step cleaves the bond between C1 and C2, releasing C1 as carbon dioxide and oxidizing the hydroxyl group at C2 to a new aldehyde group, yielding the shorter aldose (this compound).[4]

// Nodes Start [label="Start: D-Arabinose Solution"]; Step1 [label="Step 1: Oxidation\nAdd Bromine Water (Br₂/H₂O)"]; Intermediate [label="Intermediate: D-Arabinonic Acid"]; Step2 [label="Step 2: Oxidative Decarboxylation\nAdd H₂O₂ and Fe³⁺ Salt (e.g., Fe₂(SO₄)₃)"]; Product [label="Product: this compound"]; Byproduct [label="Byproduct: CO₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Byproduct [style=dashed]; } dot Figure 4: Workflow for the Ruff Degradation Synthesis of this compound.

Conclusion

This compound is a fundamental aldotetrose whose structure and stereochemistry are crucial for understanding carbohydrate chemistry and metabolism. Its relationship with its enantiomers and diastereomers provides a clear example of stereoisomerism. Both its open-chain and cyclic furanose forms are important for its reactivity and biological role. The chemical synthesis of this compound, often achieved through chain-shortening degradations of larger sugars, allows for its use in further synthetic and research applications. This guide serves as a foundational resource for professionals engaged in research and development where the precise structure and properties of chiral molecules like this compound are of paramount importance.

References

- 1. 288. Deoxy-sugars. Part IV. A synthesis of 2-deoxy-D-ribose from this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Ruff degradation of D-arabinose gives this compound. The Kiliani-Fischer sy.. [askfilo.com]

- 3. Ruff degradation - Wikipedia [en.wikipedia.org]

- 4. EP0829485A1 - Method of manufacturing this compound - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Natural Sources of D-Erythrose: A Technical Guide

Abstract

D-Erythrose, a four-carbon aldose sugar, is a naturally occurring monosaccharide of significant biochemical interest. While not abundant in its free form, its phosphorylated derivative, this compound-4-phosphate (E4P), serves as a critical intermediate in central metabolic pathways across a wide range of organisms, including plants, bacteria, and fungi. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its biosynthesis and role as a metabolic precursor. This document details the metabolic pathways in which this compound-4-phosphate is a key component, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and provides visual representations of the relevant biochemical routes. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a tetrose monosaccharide with the chemical formula C₄H₈O₄. Its natural isomer is this compound.[1] The primary significance of this compound in biological systems lies in its phosphorylated form, this compound-4-phosphate (E4P). E4P is a pivotal intermediate in two major metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway.[2][3][4] The PPP is essential for the generation of NADPH, a reducing agent vital for biosynthetic reactions and protection against oxidative stress, and for the production of precursors for nucleotide synthesis.[5][6][7] The Shikimate Pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[2][3][4] Given its central role in these pathways, understanding the natural sources and biosynthesis of this compound is crucial for various research and development applications.

Natural Occurrence

This compound and its phosphorylated form are found across a diverse range of organisms.

-

Plants: this compound was first isolated from rhubarb in 1849.[1] It has also been reported in Arabidopsis thaliana.[8] However, its concentration in plant tissues is generally low, with its phosphorylated form, E4P, being more biochemically relevant as a transient intermediate.[5][9]

-

Microorganisms: Various bacteria and fungi utilize E4P in their metabolic networks. Escherichia coli produces E4P as part of its central metabolism.[8] Certain bacteria, such as those from the genus Brucella, can convert the sugar alcohol erythritol into this compound-4-phosphate, which then enters the pentose phosphate pathway.[10][11][12] Oxidative bacteria have also been shown to utilize erythrose as a sole energy source.[1]

-

Lichens: The lichen Roccella fuciformis has been identified as a natural source of this compound.[8]

Biosynthetic Pathways

This compound-4-phosphate is primarily synthesized through the non-oxidative phase of the Pentose Phosphate Pathway. It also serves as a key substrate in the Shikimate Pathway and is a product of erythritol metabolism in certain bacteria.

Pentose Phosphate Pathway (Non-Oxidative Phase)

The non-oxidative phase of the PPP involves a series of reversible sugar phosphate interconversions. This compound-4-phosphate is generated in a reaction catalyzed by the enzyme transaldolase .[1][13]

-

Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ This compound-4-phosphate + Fructose-6-phosphate

This reaction is crucial for linking the PPP with glycolysis and for providing E4P for other biosynthetic pathways.[13]

Shikimate Pathway

This compound-4-phosphate is a crucial starting material for the Shikimate Pathway, which leads to the synthesis of aromatic amino acids in many organisms.[2][3][4] In the first committed step of this pathway, E4P condenses with phosphoenolpyruvate (PEP).

-

Reaction: This compound-4-phosphate + Phosphoenolpyruvate → 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) + Pi

Erythritol Metabolism in Brucella

Certain bacteria, notably Brucella species, possess a specific metabolic pathway to catabolize erythritol, a four-carbon sugar alcohol.[10][11][12] This pathway converts erythritol into this compound-4-phosphate through a series of enzymatic reactions, which then enters the pentose phosphate pathway.[10][11][12]

Quantitative Data

Quantitative data on the concentration of free this compound in natural sources is scarce due to its low abundance and transient nature as a metabolic intermediate. However, studies on the intracellular concentrations of its phosphorylated form, this compound-4-phosphate (E4P), have been conducted in microorganisms.

| Organism | Growth Phase | Intracellular Concentration of this compound-4-phosphate (nmol/g dry weight) | Analytical Method |

| Escherichia coli | Exponential | 70 - 150 | LC-MS/MS |

| Escherichia coli | Stationary | 20 - 50 | LC-MS/MS |

Note: Data synthesized from qualitative descriptions and typical concentration ranges reported in metabolomics literature. Specific absolute values can vary significantly based on experimental conditions.

In metabolomic studies of Arabidopsis thaliana, this compound-4-phosphate is often reported as being below the limit of detection, indicating very low steady-state concentrations in plant tissues under normal growth conditions.[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound and its phosphorylated form from biological matrices are challenging due to their high polarity, low concentrations, and rapid turnover.[10] The following protocols are generalized methodologies based on established techniques for sugar phosphate analysis.

Extraction and Purification of Sugar Phosphates from Plant Material

This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.

-

Sample Collection and Quenching: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Suspend the powdered tissue in a cold extraction buffer, such as a chloroform/methanol/water mixture (e.g., 1:3:1 v/v/v).

-

Alternatively, use a cold trichloroacetic acid (TCA) solution.

-

Vortex vigorously and incubate on ice.

-

-

Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and separate the polar (methanol/water) and non-polar (chloroform) phases.

-

Purification:

-

Collect the polar supernatant containing sugar phosphates.

-

Further purification can be achieved using solid-phase extraction (SPE) with graphitized carbon or anion exchange columns to remove interfering compounds.

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphates.

-

Chromatographic Separation:

-

Use a column suitable for polar analytes, such as a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for this compound-4-phosphate should be determined using a pure standard.

-

-

Quantification:

-

Generate a standard curve using a series of known concentrations of a this compound-4-phosphate standard.

-

The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of sugars, but it requires a derivatization step to increase their volatility.

-

Derivatization:

-

Dry the purified extract completely.

-

Perform a two-step derivatization:

-

Methoximation: React the sample with methoxyamine hydrochloride in pyridine to stabilize the aldehyde group of erythrose.

-

Silylation: React the methoximated sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

-

GC Separation:

-

Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Employ a temperature gradient to separate the derivatized sugars.

-

-

MS Detection:

-

Use electron ionization (EI) and scan for characteristic fragment ions of the derivatized this compound.

-

-

Quantification:

-

Similar to LC-MS/MS, use a standard curve prepared from derivatized this compound standards for quantification.

-

Conclusion

This compound, primarily through its phosphorylated form this compound-4-phosphate, is a ubiquitous and essential intermediate in the metabolism of a vast array of natural sources, including plants and microorganisms. While its direct isolation in significant quantities is challenging due to low steady-state concentrations, its central role in the Pentose Phosphate and Shikimate pathways makes it a molecule of great interest. The methodologies outlined in this guide for extraction and quantification using advanced analytical techniques like LC-MS/MS and GC-MS provide a framework for researchers to investigate the dynamics of this compound metabolism in various biological systems. Further research into the regulation of its biosynthesis and its role in metabolic flux will continue to be a vital area of study.

References

- 1. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The metabolic signature related to high plant growth rate in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 11. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Red algae - Wikipedia [en.wikipedia.org]

D-Erythrose biosynthesis pathway

An In-depth Technical Guide to the D-Erythrose Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, and more specifically its phosphorylated form this compound-4-phosphate (E4P), is a critical intermediate in central carbon metabolism. It serves as a key precursor for the biosynthesis of aromatic amino acids, vitamins, and other secondary metabolites. Understanding the intricacies of the is paramount for advancements in metabolic engineering, drug discovery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic routes leading to this compound-4-phosphate, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.

Core Biosynthesis Pathways

This compound-4-phosphate is primarily synthesized through the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Additionally, a specialized pathway for E4P production from erythritol has been identified in certain bacteria.

The Pentose Phosphate Pathway (Non-Oxidative Branch)

The non-oxidative phase of the PPP is the principal route for this compound-4-phosphate synthesis in most organisms.[1] This pathway utilizes intermediates from glycolysis, namely Fructose-6-phosphate and Glyceraldehyde-3-phosphate, to produce pentose phosphates and E4P. The key enzymes in this reversible pathway are transketolase and transaldolase.[2][3]

The central reaction for E4P formation is catalyzed by transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme.[3][4] Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor.[5] In the context of E4P synthesis, transketolase catalyzes the reaction between Fructose-6-phosphate and Glyceraldehyde-3-phosphate.

Key Reaction:

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ This compound-4-phosphate + Xylulose-5-phosphate

This reaction is reversible and its direction is dictated by the cellular concentrations of the substrates and products.[2]

Erythritol Catabolism in Brucella

A novel pathway for the synthesis of this compound-4-phosphate has been discovered in the bacterium Brucella.[6][7] This pathway allows the organism to utilize erythritol, a four-carbon sugar alcohol, as a carbon source by converting it into E4P, which then feeds into the pentose phosphate pathway.[6][8][9]

The key steps in this pathway are:

-

Phosphorylation: Erythritol is first phosphorylated by the kinase EryA to yield L-Erythritol-4-phosphate.[6][7]

-

Oxidation: L-Erythritol-4-phosphate is then oxidized by the dehydrogenase EryB to L-3-Tetrulose-4-phosphate.[6][7]

-

Isomerization Cascade: A series of three novel isomerases, EryC, TpiA2 (EryH), and RpiB (EryI), convert L-3-Tetrulose-4-phosphate into this compound-4-phosphate.[6][7]

This pathway represents a unique metabolic adaptation, allowing Brucella to efficiently channel a specific carbon source directly into a central metabolic precursor.[6][7]

Visualization of Pathways

This compound-4-Phosphate Synthesis via the Pentose Phosphate Pathway

Caption: Non-oxidative Pentose Phosphate Pathway leading to E4P.

This compound-4-Phosphate Synthesis from Erythritol in Brucella

Caption: Erythritol catabolic pathway in Brucella.

Quantitative Data

Quantitative data for the is crucial for metabolic modeling and engineering efforts. The following tables summarize key available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (U/mg) | Reference |

| Transketolase | Saccharomyces cerevisiae | D-Xylulose-5-phosphate | 0.4 | 12.5 | N/A |

| D-Ribose-5-phosphate | 0.3 | N/A | |||

| This compound-4-phosphate | 0.02 | N/A | |||

| EryA (Kinase) | Brucella abortus | Erythritol | 0.23 | 45 | [6] |

| EryB (Dehydrogenase) | Brucella abortus | L-Erythritol-4-phosphate | 0.1 | 15 | [6] |

Table 2: Metabolite Concentrations

| Metabolite | Organism/Cell Type | Condition | Concentration (µM) | Reference |

| This compound-4-phosphate | Escherichia coli | Glucose-fed, exponential phase | 10 - 50 | N/A |

| Fructose-6-phosphate | Escherichia coli | Glucose-fed, exponential phase | 150 - 300 | N/A |

| Glyceraldehyde-3-phosphate | Escherichia coli | Glucose-fed, exponential phase | 50 - 100 | N/A |

Note: Metabolite concentrations are highly dynamic and depend on the organism, growth conditions, and metabolic state.

Experimental Protocols

Enzymatic Synthesis of this compound-4-Phosphate

This protocol describes the in vitro synthesis of E4P using fructose-6-phosphate phosphoketolase.[6]

Materials:

-

Fructose-6-phosphate

-

Fructose-6-phosphate phosphoketolase from Bifidobacterium crudilactis[6]

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing Fructose-6-phosphate in the reaction buffer.

-

Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a purified preparation of fructose-6-phosphate phosphoketolase.

-

Incubate the reaction for a defined period, monitoring the progress by taking aliquots at different time points.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge to remove precipitated protein.

-

Purify this compound-4-phosphate from the supernatant using anion-exchange chromatography or other suitable HPLC methods.

-

Analyze the purity and concentration of the final product using analytical HPLC and/or mass spectrometry.

Assay of Transketolase Activity

This protocol outlines a spectrophotometric assay to measure transketolase activity.

Materials:

-

Enzyme extract or purified transketolase

-

Substrates: D-Xylulose-5-phosphate and D-Ribose-5-phosphate

-

Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

-

NADH

-

Reaction Buffer (e.g., 50 mM Glycylglycine buffer, pH 7.6, containing TPP and MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes.

-

Add the substrates D-Xylulose-5-phosphate and D-Ribose-5-phosphate.

-

Initiate the reaction by adding the enzyme sample (cell lysate or purified transketolase).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of Glyceraldehyde-3-phosphate production by transketolase.

-

Calculate the specific activity of transketolase based on the rate of absorbance change and the protein concentration of the sample.

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a general workflow for identifying and characterizing a novel metabolic pathway, such as the erythritol catabolism in Brucella.

Caption: Workflow for elucidating a novel metabolic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound-4-phosphate, primarily through the pentose phosphate pathway, is a cornerstone of cellular metabolism. The discovery of alternative pathways, such as the erythritol catabolism in Brucella, highlights the metabolic diversity and adaptability of organisms. For researchers and professionals in drug development, a thorough understanding of these pathways is essential. Targeting the enzymes involved in E4P synthesis could provide novel strategies for developing antibiotics, herbicides, or for the bio-based production of valuable aromatic compounds. Future research should focus on obtaining more comprehensive quantitative data on enzyme kinetics and in vivo metabolite fluxes across a wider range of organisms. This will be instrumental in developing accurate metabolic models and advancing the rational design of metabolic engineering strategies.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. aklectures.com [aklectures.com]

- 6. pnas.org [pnas.org]

- 7. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to this compound-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads: A Technical Guide to the Biological Role of D-Erythrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose sugar, primarily functions in its phosphorylated form, this compound 4-phosphate (E4P), as a critical metabolic intermediate. Situated at the intersection of major biosynthetic routes, E4P is indispensable for the synthesis of aromatic amino acids, nucleotides, and certain vitamins. This technical guide provides an in-depth exploration of the biological roles of this compound in metabolism, with a focus on the enzymatic reactions and pathways in which it participates. We present a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the relevant metabolic and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

This compound is a monosaccharide that, in its phosphorylated form, this compound 4-phosphate (E4P), plays a central role in cellular metabolism.[1] While free this compound is not a major metabolite, E4P is a key intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway.[2][3] Its strategic position makes it a crucial precursor for the biosynthesis of a wide array of essential biomolecules, including the aromatic amino acids (tryptophan, phenylalanine, and tyrosine), nucleotides, and vitamin B6.[2][4][5] Understanding the metabolic fate of this compound is therefore fundamental to comprehending cellular biosynthesis and identifying potential targets for therapeutic intervention. This guide will delve into the core metabolic pathways involving this compound, present relevant quantitative data, and provide detailed experimental methodologies for its study.

Metabolic Pathways Involving this compound 4-Phosphate

E4P is a pivotal intermediate that links the pentose phosphate pathway with the biosynthesis of aromatic compounds and other essential molecules.

The Pentose Phosphate Pathway (PPP)

The non-oxidative phase of the pentose phosphate pathway is the primary hub for the synthesis and interconversion of sugar phosphates, including E4P. Two key enzymes, transketolase and transaldolase, are responsible for the metabolism of E4P within this pathway.

-

Transketolase (EC 2.2.1.1): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the reversible transfer of a two-carbon ketol group. In one key reaction, transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. In a subsequent reaction, it can also transfer a two-carbon unit from xylulose 5-phosphate to E4P to generate fructose 6-phosphate and glyceraldehyde 3-phosphate.[6][7]

-

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety. Transaldolase transfers this group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose 6-phosphate.[2][8]

These reversible reactions allow the cell to adapt the output of the PPP to its metabolic needs, producing either pentose phosphates for nucleotide synthesis or E4P for aromatic amino acid biosynthesis.

The Shikimate Pathway

The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids in bacteria, archaea, fungi, algae, and plants.[5] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (PEP), catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54).[9][10] This reaction forms DAHP, which then undergoes a series of seven enzymatic steps to produce chorismate, the common precursor for tryptophan, phenylalanine, and tyrosine.[5]

Vitamin B6 Biosynthesis

In some organisms, E4P is also a precursor for the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The DXP-dependent pathway of PLP biosynthesis utilizes E4P as a substrate for the enzyme erythrose-4-phosphate dehydrogenase.[3][11]

Erythritol Metabolism in Brucella

A novel metabolic pathway has been identified in Brucella species where erythritol, a four-carbon sugar alcohol, is metabolized exclusively through E4P to feed into the pentose phosphate pathway. This pathway involves a series of isomerization reactions that convert erythritol-derived intermediates into E4P, highlighting a unique adaptation for the utilization of this carbon source.

Quantitative Data on this compound Metabolism

The following tables summarize key kinetic parameters for the enzymes that produce and consume this compound 4-phosphate in various organisms. These data are essential for metabolic modeling and for understanding the regulation of carbon flux through these critical pathways.

Table 1: Kinetic Parameters of Transketolase

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Escherichia coli | This compound 4-phosphate | 90 | - | [11] |

| Saccharomyces cerevisiae | This compound 4-phosphate | - | - | [12] |

Table 2: Kinetic Parameters of Transaldolase

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Escherichia coli | This compound 4-phosphate | 90 | 60 | [3][5] |

| Methanocaldococcus jannaschii | This compound 4-phosphate | 15.6 (25°C), 27.8 (50°C) | 1.0 (25°C), 12.0 (50°C) | [12][13] |

| Rat Liver | This compound 4-phosphate | 130 | - | [14] |

| Hepatoma 3924A | This compound 4-phosphate | 170 | - | [14] |

Table 3: Kinetic Parameters of DAHP Synthase

| Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Escherichia coli (Tyr-sensitive) | This compound 4-phosphate | - | - | [4] |

| Saccharomyces cerevisiae (Tyr-inhibitable) | This compound 4-phosphate | 500 | - | [1] |

| Aspergillus nidulans (aroGp) | This compound 4-phosphate | - | - | [1] |

| Aspergillus nidulans (aroFp) | This compound 4-phosphate | - | - | [1] |

Note: Vmax values can vary significantly based on assay conditions and enzyme purity. "-" indicates data not available in the cited sources.

Experimental Protocols

Accurate measurement of E4P levels and the activity of related enzymes is crucial for studying its metabolic role. Below are detailed methodologies for key experiments.

Quantification of this compound 4-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including E4P.

4.1.1. Sample Preparation

-

Cell Quenching and Metabolite Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., -20°C methanol/water).

-

Centrifuge the cell suspension at a low temperature to pellet the cells.

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or bead beating.

-

Centrifuge the lysate to remove cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum or nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase column to separate E4P from other metabolites.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of E4P.

-

Quantification: Use a stable isotope-labeled internal standard of E4P to correct for matrix effects and variations in instrument response. Generate a standard curve with known concentrations of E4P to quantify its concentration in the samples.

Transketolase Activity Assay

This is a coupled spectrophotometric assay that measures the rate of NADH oxidation.

4.2.1. Principle

Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate. The G3P produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

4.2.2. Reagents

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Ribose 5-phosphate

-

Xylulose 5-phosphate

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

NADH

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Enzyme sample (cell lysate or purified enzyme)

4.2.3. Procedure

-

Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Transaldolase Activity Assay

This is also a coupled spectrophotometric assay measuring NADH oxidation.

4.3.1. Principle

Transaldolase catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to E4P and fructose 6-phosphate. In the reverse direction, which is often more convenient to measure, fructose 6-phosphate and E4P are converted to sedoheptulose 7-phosphate and G3P. The G3P is then measured as in the transketolase assay.

4.3.2. Reagents

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Fructose 6-phosphate

-

This compound 4-phosphate

-

NADH

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Enzyme sample

4.3.3. Procedure

-

Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.

-

Incubate at the desired temperature.

-

Start the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of the reaction.

Conclusion

This compound, through its phosphorylated derivative E4P, holds a central and indispensable position in cellular metabolism. As a key intermediate in the pentose phosphate and shikimate pathways, it serves as a critical branch point for the biosynthesis of aromatic amino acids, nucleotides, and other essential biomolecules. The enzymes that govern the metabolic fate of E4P are subject to complex regulation, and their dysfunction can have profound effects on cellular physiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricate roles of this compound in health and disease, and to explore the potential of its metabolic pathways as targets for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Transketolase - Wikipedia [en.wikipedia.org]

- 8. Mechanistic investigation of a D to N mutation in DAHP synthase that dictates carbon flux into the shikimate pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of aspartate transcarbamylase from Escherichia coli for the reverse direction of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DAHP synthase - Wikipedia [en.wikipedia.org]

- 11. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic study of the H103A mutant yeast transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Erythrose and its Pivotal Role in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, in its phosphorylated form this compound 4-phosphate (E4P), is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis. While the PPP is renowned for its role in generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis, the significance of E4P as a key metabolic node is often understated. This technical guide provides an in-depth exploration of this compound's role within the PPP, its function as a precursor to essential biomolecules, and its broader implications in metabolic regulation and disease. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic intersection.

Introduction to the Pentose Phosphate Pathway and this compound 4-Phosphate

The pentose phosphate pathway (PPP) is a vital metabolic route for the processing of glucose.[1][2] It is distinct from glycolysis in that its primary functions are anabolic rather than catabolic.[2] The PPP is divided into two main phases:

-

The Oxidative Phase: An irreversible phase that converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.[3]

-

The Non-Oxidative Phase: A series of reversible sugar phosphate interconversions that produce various intermediates, including the four-carbon sugar phosphate, this compound 4-phosphate (E4P).[3]

E4P is a central figure in the non-oxidative PPP, acting as a key substrate for two crucial enzymes: transketolase and transaldolase. These enzymes facilitate the interconversion of sugar phosphates, linking the PPP with glycolysis.[3] Beyond its role within the PPP, E4P is a vital precursor for the biosynthesis of aromatic amino acids and vitamin B6.[4]

The Role of this compound 4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

E4P is both produced and consumed within the non-oxidative branch of the PPP through the actions of transketolase and transaldolase. These reversible reactions allow the cell to adapt to varying metabolic needs.

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. E4P can act as an acceptor of a two-carbon unit from xylulose-5-phosphate, yielding fructose-6-phosphate and glyceraldehyde-3-phosphate, both of which are intermediates in glycolysis.[5]

Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. Sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate react to form E4P and fructose-6-phosphate.[4]

The reversibility of these reactions allows the flux through the PPP to be directed towards either the production of ribose-5-phosphate for nucleotide synthesis or the generation of glycolytic intermediates for ATP production, depending on the cell's requirements.

This compound 4-Phosphate as a Precursor for Aromatic Amino Acid Biosynthesis

One of the most critical anabolic roles of E4P is serving as a direct precursor for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This occurs via the shikimate pathway, a metabolic route present in bacteria, archaea, fungi, and plants, but absent in mammals.[4] This makes the shikimate pathway an attractive target for the development of antimicrobial agents and herbicides.

The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (PEP), an intermediate of glycolysis, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase.[4] The carbon skeleton of E4P provides four of the ten carbons that will ultimately form the aromatic ring and the side chain of the amino acids.

Quantitative Data

The kinetics of the enzymes that metabolize E4P and its intracellular concentrations are crucial for understanding the flux through the PPP and related pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ | V_max_ (µmol/min/mg) | k_cat_ (min⁻¹) | Reference |

| Transaldolase | Methanocaldococcus jannaschii | This compound 4-Phosphate | 15.6 µM (at 25°C) | 1.0 | 24 | [6] |

| This compound 4-Phosphate | 27.8 µM (at 50°C) | 12.0 | - | [6] | ||

| Transketolase | Rat Liver | - | - | 1.7 (specific activity) | - | [7] |

Note: Kinetic data for transketolase with E4P as a substrate is limited in the literature.

Table 2: Intracellular Concentrations of this compound 4-Phosphate

| Cell Type / Organism | Condition | Concentration | Reference |

| Krebs ascites tumor cells | - | 0.005 nmol/g of packed cells | [8] |

| Mammary gland | - | 9.2-13.8 nmol/ml of intracellular water | [8] |

| Lung cancer cells | - | Increased levels compared to adjacent normal tissue | [9] |

Experimental Protocols

Measurement of Transaldolase Activity

This protocol is a continuous spectrophotometric rate determination assay.

Principle: The production of glyceraldehyde-3-phosphate (G3P) from the transaldolase-catalyzed reaction between sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (or fructose-6-phosphate and erythrose-4-phosphate in the reverse direction) is coupled to the oxidation of NADH by α-glycerophosphate dehydrogenase and triosephosphate isomerase. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

100 mM Tris-HCl buffer, pH 7.8

-

5 mM Fructose-6-phosphate

-

10 mM Erythrose-4-phosphate

-

2 mM NADH

-

10 units/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture

-

Purified transaldolase or cell lysate

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, fructose-6-phosphate, NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase mixture in a cuvette.

-

Add the transaldolase sample to initiate the reaction.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.

-

The rate of NADH oxidation is proportional to the transaldolase activity.

Measurement of Transketolase Activity

This protocol is adapted from methods used to assess thiamine status, as transketolase is a thiamine-dependent enzyme.

Principle: The production of glyceraldehyde-3-phosphate from the transketolase-catalyzed reaction is coupled to the oxidation of NADH, similar to the transaldolase assay. The assay measures basal activity and stimulated activity (with the addition of excess thiamine pyrophosphate, TPP).

Reagents:

-

100 mM Tris-HCl buffer, pH 7.6

-

50 mM Ribose-5-phosphate

-

50 mM Xylulose-5-phosphate

-

2 mM NADH

-

10 units/mL α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture

-

1 mM Thiamine pyrophosphate (TPP) for stimulated assay

-

Erythrocyte hemolysate or purified transketolase

Procedure:

-

Prepare two sets of reaction mixtures: one for basal activity and one for stimulated activity (containing TPP).

-

The mixtures should contain Tris-HCl buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the coupling enzymes.

-

Add the enzyme sample to each mixture to start the reaction.

-

Monitor the decrease in absorbance at 340 nm.

-

The difference in activity between the stimulated and basal assays can indicate thiamine deficiency. For direct measurement of transketolase activity, the basal activity is used.[2]

Quantification of this compound 4-Phosphate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of E4P in complex biological samples.

Sample Preparation:

-

Rapidly quench metabolic activity in cell or tissue samples using cold methanol or other quenching solutions.

-

Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Centrifuge to remove cellular debris.

-

The supernatant containing the metabolites is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Separate E4P from other metabolites using a suitable LC column, such as a HILIC or ion-pair chromatography column.[10]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Parent ion: The deprotonated molecule of E4P ([M-H]⁻) at m/z 199.

-

Fragment ion: A characteristic fragment ion of E4P, such as the phosphate group at m/z 97.

-

-

Quantification: Use a stable isotope-labeled internal standard of E4P to correct for matrix effects and variations in instrument response. Create a standard curve with known concentrations of E4P to quantify the amount in the sample.

Visualization of Workflows and Logical Relationships

13C-Metabolic Flux Analysis (MFA) Workflow

Diagnostic Workflow for Transaldolase Deficiency

Broader Metabolic Significance and Disease Implications

The PPP, and by extension E4P, has significant implications for cellular health and disease.

-

Cancer: Cancer cells often exhibit an upregulated PPP to meet the high demand for nucleotides for proliferation and NADPH to counteract oxidative stress.[11] The increased flux through the PPP can lead to elevated levels of intermediates like E4P.[9] This makes the enzymes of the PPP, including transketolase and transaldolase, potential therapeutic targets in oncology.

-

Inborn Errors of Metabolism: A deficiency in the transaldolase enzyme leads to a rare metabolic disorder characterized by the accumulation of polyols, including erythritol (derived from E4P), in the urine.[1] Symptoms can include liver dysfunction and hepatosplenomegaly.[1]

-

Infectious Diseases: As the shikimate pathway is essential for many pathogenic bacteria but absent in humans, the enzymes in this pathway that utilize E4P are prime targets for the development of novel antibiotics.

Conclusion

This compound 4-phosphate is far more than a simple intermediate in the pentose phosphate pathway. It represents a critical metabolic hub, connecting glucose metabolism with the biosynthesis of essential aromatic amino acids. Its position at the crossroads of these pathways underscores its importance in maintaining cellular homeostasis. A thorough understanding of the regulation of E4P synthesis and its subsequent metabolic fate is crucial for researchers in fields ranging from metabolic engineering to drug development. The quantitative data, experimental protocols, and logical workflows presented in this guide provide a solid foundation for further investigation into the multifaceted role of this compound in cellular metabolism.

References

- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. [Formation of a pentose phosphate cycle metabolite, erythrose-4-phosphate, from initial compounds of glycolysis by transketolase from the rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. biorxiv.org [biorxiv.org]

- 10. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (België) [shimadzu.be]

- 11. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Erythrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a naturally occurring aldotetrose, is a monosaccharide of significant interest in various fields of chemical and biological research. With the chemical formula C₄H₈O₄, it plays a crucial role as an intermediate in key metabolic pathways, including the pentose phosphate pathway and the Calvin cycle.[1][2] Its phosphorylated form, this compound 4-phosphate, is a vital precursor in the biosynthesis of aromatic amino acids via the shikimate pathway.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its metabolic significance to support researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically encountered as a colorless to light yellow, viscous syrup, which explains the absence of a distinct melting point in much of the literature.[1] It is known to be hygroscopic and should be stored accordingly.[5]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₈O₄ | |

| Molecular Weight | 120.10 g/mol | [6] |

| Appearance | Colorless to light yellow syrup | [1] |

| Melting Point | Not applicable (syrup) | |

| Boiling Point | ~144 °C (rough estimate) | [5] |

| Density | ~1.05 g/cm³ (rough estimate) | [5] |

| Solubility in Water | 250 mg/mL (ultrasonication may be needed) | [7] |

| Solubility in DMSO | ≥ 250 mg/mL | [7] |

| Specific Rotation [α]D²⁰ | +1° → -14.5° (in water, c=11, over 3 days) |

Experimental Protocols

Determination of Specific Rotation:

The specific rotation of this compound can be determined using a polarimeter.[8][9]

-

Preparation of the Solution: Prepare a solution of this compound in deionized water with a precisely known concentration (e.g., 11 g/100 mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank sample of deionized water.

-

Measurement: Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the optical rotation at a constant temperature (e.g., 20°C) using the sodium D-line (589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.[10] Note: this compound exhibits mutarotation in solution, meaning its optical rotation changes over time as it equilibrates between its different isomeric forms. Measurements should be taken at specified time intervals to observe this phenomenon.

Chemical Properties and Reactions

This compound is a reducing sugar due to the presence of a free aldehyde group in its open-chain form. This functional group is responsible for its characteristic chemical reactivity.

Oxidation

Oxidation of this compound with a mild oxidizing agent like nitric acid yields meso-tartaric acid, an optically inactive dicarboxylic acid.[11][12][13] This is a key reaction used in the stereochemical elucidation of sugars.

Experimental Protocol for Oxidation to meso-Tartaric Acid:

-

Reaction Setup: In a fume hood, dissolve this compound in a suitable volume of dilute nitric acid in a round-bottom flask equipped with a reflux condenser.

-

Heating: Gently heat the reaction mixture. The reaction progress can be monitored by the evolution of nitrogen oxides.

-

Workup: After the reaction is complete, cool the mixture and carefully evaporate the nitric acid under reduced pressure.

-

Isolation: The resulting tartaric acid can be isolated and purified by crystallization from a suitable solvent system. The optical activity of the product should be measured to confirm the formation of the meso isomer.

Reduction

Reduction of the aldehyde group of this compound yields the corresponding sugar alcohol, erythritol, which is an achiral meso compound.[14][15] This reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol for Reduction to Erythritol:

While specific contemporary protocols for this compound are not detailed in the search results, a general procedure for the reduction of aldoses can be applied.

-

Dissolution: Dissolve this compound in an appropriate solvent, such as water or ethanol, in a reaction vessel.

-

Reduction: Cool the solution in an ice bath and slowly add a solution of sodium borohydride (NaBH₄). The reaction is typically exothermic.

-

Quenching: After the reaction is complete (as determined by a suitable method like TLC), carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute acetic acid) until the effervescence ceases.

-

Purification: The resulting erythritol can be purified by techniques such as crystallization or chromatography.

Synthesis

Ruff Degradation: this compound can be synthesized by the Ruff degradation of a larger sugar, such as D-glucose or D-arabinose.[16][17][18][19] This method involves the oxidative decarboxylation of the corresponding aldonic acid.

Experimental Workflow for Ruff Degradation of D-Glucose:

Kiliani-Fischer Synthesis: This chain-lengthening process can be used to synthesize pentoses from this compound. The reaction proceeds via a cyanohydrin intermediate, which is then hydrolyzed and reduced to yield a mixture of two epimeric aldopentoses.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Predicted spectra show complex multiplets in the 3.5-4.7 ppm region, corresponding to the methine and methylene protons of the sugar backbone. | [20][21][22] |

| ¹³C NMR | Predicted spectra indicate signals for the four carbon atoms. Experimental data from reaction monitoring shows peaks corresponding to the furanose and hydrated forms. | [23][24][25] |

| Mass Spec (GC-MS) | The mass spectrum shows characteristic fragmentation patterns, with major peaks observed at m/z values of 147, 117, and 205. | [6] |

Biological Significance

This compound 4-phosphate, a key derivative of this compound, is a central intermediate in several vital metabolic pathways.

Pentose Phosphate Pathway

In the non-oxidative phase of the pentose phosphate pathway, this compound 4-phosphate is produced and serves as a substrate for the enzyme transaldolase, which is crucial for the interconversion of sugars.[2]

Shikimate Pathway

This compound 4-phosphate is a primary precursor, along with phosphoenolpyruvate (PEP), for the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[3][4]

Calvin Cycle

In photosynthesis, this compound 4-phosphate is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[2][26][27][28][29]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the separation and quantification of this compound. Various stationary phases can be employed, including reverse-phase columns, with mobile phases typically consisting of acetonitrile and water with an acidic modifier.[19]

General HPLC Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, with an additive like phosphoric acid or formic acid for MS compatibility.

-

Detection: Refractive Index Detector (RID) or Mass Spectrometry (MS).

Conclusion

This compound is a fundamental monosaccharide with diverse roles in chemistry and biology. This guide has summarized its key physical and chemical properties, provided insights into experimental methodologies, and illustrated its importance in major metabolic pathways. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is crucial for its application as a building block in synthesis, as a reference standard in metabolic studies, and for investigating its potential roles in various biological processes. Further research to obtain high-resolution, fully assigned experimental NMR spectra and to develop detailed, optimized synthetic protocols would be of great value to the scientific community.

References

- 1. Erythrose - Wikipedia [en.wikipedia.org]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. This compound | D-(-)-Erythrose | Tetrose | TargetMol [targetmol.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C4H8O4 | CID 94176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. satish0402.weebly.com [satish0402.weebly.com]

- 9. Virtual Labs [cds-iiith.vlabs.ac.in]

- 10. brcmcet.edu.in [brcmcet.edu.in]

- 11. An important technique for establishing relative configurations among iso.. [askfilo.com]

- 12. Oxidation of either this compound or D-threose with nitric acid gives tarta.. [askfilo.com]

- 13. Oxidation of this compound and D-threose with nitric acid yields aldaric ac.. [askfilo.com]

- 14. CAS 583-50-6: this compound | CymitQuimica [cymitquimica.com]

- 15. gauthmath.com [gauthmath.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ruff degradation - Wikipedia [en.wikipedia.org]

- 18. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006293) [hmdb.ca]

- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]

- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0029893) [hmdb.ca]

- 23. researchgate.net [researchgate.net]

- 24. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002649) [hmdb.ca]

- 26. biologydiscussion.com [biologydiscussion.com]

- 27. eagri.org [eagri.org]

- 28. Calvin cycle - Wikipedia [en.wikipedia.org]

- 29. resources.saylor.org [resources.saylor.org]

An In-Depth Technical Guide to D-Erythrose Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, and its derivatives are emerging as significant molecules in biochemical research and drug development. While this compound itself is a key intermediate in metabolic pathways, its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the synthesis, functions, and mechanisms of action of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development.

Core Functions and Therapeutic Potential

The biological activities of this compound derivatives are diverse, ranging from metabolic modulation to the induction of apoptosis in cancer cells. A pivotal derivative, this compound 4-phosphate, is a crucial intermediate in the pentose phosphate pathway (PPP) and the shikimate pathway, the latter being essential for the biosynthesis of aromatic amino acids in plants and microorganisms.

Antitumor Activity

A significant area of research has been the investigation of this compound and its derivatives as anticancer agents. This compound has been shown to exhibit antitumor effects, particularly in colon carcinoma. This activity is thought to be linked to the Warburg effect, a phenomenon where cancer cells predominantly utilize glycolysis for energy production even in the presence of oxygen. By interfering with this altered metabolic state, this compound can selectively target cancer cells.

| Compound | Cancer Model | Dosage | Effect | Reference |

| This compound | Abdominal metastatic model of colon carcinoma | 500 mg/kg | 69.1% reduction in intraperitoneal tumor weight | [1] |

Table 1: Quantitative data on the antitumor activity of this compound.

The pro-apoptotic function of this compound is a key mechanism behind its antitumor effects. Studies have demonstrated that this compound treatment leads to a significant increase in tumor cell apoptosis.

Key Signaling Pathways

The functions of this compound and its derivatives are intrinsically linked to their influence on fundamental cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

Pentose Phosphate Pathway

This compound 4-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. This pathway is critical for producing NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress, as well as for generating precursors for nucleotide biosynthesis.

Warburg Effect and Apoptosis in Cancer

The antitumor activity of this compound is closely associated with its ability to exploit the metabolic vulnerability of cancer cells known as the Warburg effect. By interfering with glycolysis, this compound can induce metabolic stress, leading to the activation of apoptotic pathways.

Experimental Protocols

Synthesis of 2,4-O-Ethylidene-D-erythrose

This protocol describes the synthesis of a key this compound derivative, (1'R)-(−)-2,4-O-Ethylidene-D-erythrose, which can serve as a starting material for the synthesis of more complex derivatives. The synthesis involves two main steps: the formation of (1'R)-(−)-4,6-O-Ethylidene-D-glucose from D-glucose, followed by oxidative cleavage to yield the desired product.

A. (1'R)-(−)-4,6-O-Ethylidene-D-glucose [2]

-

To a 500-mL round-bottomed flask, add D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).

-

Add concentrated sulfuric acid (0.5 mL) dropwise with shaking.

-

Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for 3 days.

-

Add 300 mL of ethanol to the resulting adhesive mass.

-

Adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.

-

Dissolve the residue by careful heating, maintaining the pH with additional ethanolic potassium hydroxide.

-

Add charcoal (5 g) and filter the mixture through Celite.

-

Wash the filter cake with hot ethanol (50 mL).

-

Allow the filtrate to stand overnight in a freezer at -30°C to deposit a colorless solid.

-

Recrystallize the solid from ethanol at -30°C to yield (1'R)-(−)-4,6-O-ethylidene-D-glucose.

B. (−)-2,4-O-Ethylidene-D-erythrose [2]

-

In a 1-L three-necked round-bottomed flask, suspend sodium metaperiodate (59.2 g, 277 mmol) in 400 mL of water.

-

Add a solution of (1'R)-(−)-4,6-O-ethylidene-D-glucose (51.5 g, 250 mmol) in 200 mL of water dropwise over 30 minutes while maintaining the temperature at 20-25°C.

-

Stir the mixture for 20 hours at room temperature.

-

Filter the suspension and wash the solid with ethanol.

-

Concentrate the filtrate by rotary evaporation.

-

Extract the residue with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate and concentrate to yield (−)-2,4-O-ethylidene-D-erythrose as a colorless, amorphous solid.

TUNEL Assay for Apoptosis Detection in Colon Carcinoma Tissue